Enpp/Carbonic anhydrase-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enpp/Carbonic anhydrase-IN-2 is a potent inhibitor of both Enpp and carbonic anhydrase enzymes. It has shown significant antiproliferative activity against cancer cells while exhibiting low cytotoxicity towards normal cells . This compound is particularly effective against NPP1, NPP2, NPP3, CA-IX, and CA-XII, with IC50 values of 1.13, 1.07, 0.74, 0.33, and 0.68 micromolar, respectively .
Vorbereitungsmethoden
The synthesis of Enpp/Carbonic anhydrase-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public databases.
Analyse Chemischer Reaktionen
Enpp/Carbonic anhydrase-IN-2 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound, thereby altering its activity and stability.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can significantly impact the compound’s biological activity.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
Enpp/Carbonic anhydrase-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of Enpp and carbonic anhydrase enzymes, providing insights into enzyme kinetics and inhibition mechanisms.
Biology: The compound is employed in cellular studies to investigate its antiproliferative effects on cancer cells and its low cytotoxicity towards normal cells.
Medicine: this compound is explored for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of enzyme inhibitors and as a reference standard in various biochemical assays
Wirkmechanismus
Enpp/Carbonic anhydrase-IN-2 exerts its effects by inhibiting the activity of Enpp and carbonic anhydrase enzymes. The inhibition of these enzymes disrupts critical biochemical pathways, leading to the induction of apoptosis in cancer cells. The molecular targets include NPP1, NPP2, NPP3, CA-IX, and CA-XII, which are involved in various cellular processes such as proliferation, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Enpp/Carbonic anhydrase-IN-2 is unique due to its dual inhibitory activity against both Enpp and carbonic anhydrase enzymes. Similar compounds include:
Dihydroartemisinin: An inhibitor with antiproliferative activity against cancer cells.
L-Theanine: Known for its neuroprotective effects.
NM-3: Another compound with antiproliferative properties.
Xanthone: Exhibits various biological activities, including anticancer effects
This compound stands out due to its specific inhibition profile and its potential therapeutic applications in cancer treatment.
Eigenschaften
Molekularformel |
C23H24FNO4S |
---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
[4-(adamantane-1-carbonylamino)phenyl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C23H24FNO4S/c24-18-1-7-21(8-2-18)30(27,28)29-20-5-3-19(4-6-20)25-22(26)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-8,15-17H,9-14H2,(H,25,26) |
InChI-Schlüssel |
LLXLLGJJXOHBLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.